molecular formula C20H21N3O5S B11351791 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide

Cat. No.: B11351791
M. Wt: 415.5 g/mol
InChI Key: GASSCQFCIUCKJA-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and multiple methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using reagents like dimethoxybenzene and appropriate catalysts.

    Formation of the Propanamide Moiety: The propanamide group is typically formed through amide bond formation reactions, using reagents like carboxylic acids or their derivatives (e.g., acid chlorides) and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction: The thiadiazole ring and other functional groups can be reduced under appropriate conditions, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the desired modifications.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents (e.g., chlorine gas), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide is not fully understood but may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the thiadiazole ring and methoxy groups suggests potential interactions with biological macromolecules, influencing pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide is unique due to the combination of the thiadiazole ring and multiple methoxy groups, which may confer distinct biological activities and chemical reactivity compared to its analogues.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C20H21N3O5S/c1-12(28-16-8-6-5-7-14(16)25-2)19(24)22-20-21-18(23-29-20)13-9-10-15(26-3)17(11-13)27-4/h5-12H,1-4H3,(H,21,22,23,24)

InChI Key

GASSCQFCIUCKJA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC(=NS1)C2=CC(=C(C=C2)OC)OC)OC3=CC=CC=C3OC

Origin of Product

United States

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